TAE-1

Description

Properties

IUPAC Name |

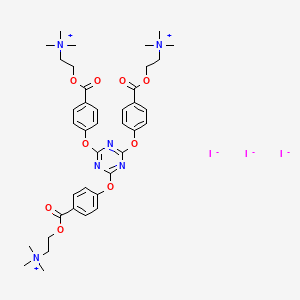

2-[4-[[4,6-bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N6O9.3HI/c1-43(2,3)22-25-49-34(46)28-10-16-31(17-11-28)52-37-40-38(53-32-18-12-29(13-19-32)35(47)50-26-23-44(4,5)6)42-39(41-37)54-33-20-14-30(15-21-33)36(48)51-27-24-45(7,8)9;;;/h10-21H,22-27H2,1-9H3;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOMELGTKOLYEZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)OCC[N+](C)(C)C)OC4=CC=C(C=C4)C(=O)OCC[N+](C)(C)C.[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51I3N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Activity of TAE-1 in the Context of Alzheimer's Disease: A Technical Overview

For Immediate Release

This technical guide addresses the current understanding of the compound TAE-1, a putative inhibitor of amyloid-beta (Aβ) fibril formation. It is intended for researchers, scientists, and professionals in the field of neurodegenerative disease and drug development. While this compound has been identified as an inhibitor of Aβ aggregation, it is critical to note that the peer-reviewed literature available to date does not provide a detailed molecular mechanism of its direct interaction with amyloid-beta peptides. This document summarizes the known biological activities of this compound and provides detailed experimental protocols relevant to its reported effects and the broader field of Aβ aggregation research.

Executive Summary

Alzheimer's disease is characterized by the cerebral accumulation of aggregated amyloid-beta peptides.[1] this compound has been identified as an inhibitor of this process.[1] Furthermore, it exhibits activity against acetylcholinesterase (AChE), an enzyme implicated in the cognitive decline associated with Alzheimer's disease.[1] In vitro studies have also highlighted its positive effects on neuronal cell health, including the promotion of neuronal differentiation and synapse formation.[1] This guide will present the available quantitative data for this compound's bioactivity and detail the experimental methodologies used to ascertain these effects, alongside standard protocols for investigating amyloid-beta aggregation inhibitors.

Quantitative Bioactivity Data

The following table summarizes the reported quantitative data for the biological activity of this compound.

| Target/Assay | Metric | Value | Reference |

| Acetylcholinesterase (AChE) Inhibition | IC50 | 0.465 µM | [1] |

Known Biological Effects and Signaling Pathways

In vitro studies using differentiated human SH-SY5Y neuronal cells have demonstrated several beneficial effects of this compound.[1] These include:

-

Stimulation of Neuronal Morphology: Treatment with this compound was observed to increase the length and branching of neuronal processes.[1]

-

Promotion of Synapse Formation: An increase in the expression of synaptophysin, a presynaptic vesicle protein, suggests that this compound may stimulate the formation of synapses.[1]

-

Enhancement of Neuronal Differentiation: Increased expression of Microtubule-Associated Protein 2 (MAP2), a marker for mature neurons, indicates that this compound promotes the differentiation of human neurons.[1]

The diagram below illustrates the observed cellular effects of this compound on neuronal cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited and for standard assays used to characterize inhibitors of amyloid-beta aggregation.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the electrochemical quantification of thiocholine, the enzymatic product of AChE activity with acetylthiocholine as a substrate.[1]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of human AChE in phosphate-buffered saline (PBS), pH 7.4.

-

Prepare a solution of the substrate, acetylthiocholine iodide, in PBS.

-

-

Assay Procedure:

-

Pre-incubate the AChE solution with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the acetylthiocholine iodide solution.

-

Allow the reaction to proceed for a defined period.

-

-

Electrochemical Detection:

-

Use unmodified gold screen-printed electrodes to measure the oxidation of the thiocholine product.

-

Apply a constant potential and record the resulting current, which is proportional to the thiocholine concentration.

-

-

Data Analysis:

-

Plot the percentage of AChE inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

SH-SY5Y Neuronal Cell Culture and Differentiation

This protocol describes the general procedure for culturing and differentiating SH-SY5Y cells to assess the effects of compounds on neuronal morphology.

-

Cell Culture:

-

Culture human SH-SY5Y neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Differentiation:

-

Seed the cells onto appropriate culture plates (e.g., coated with poly-L-lysine).

-

Induce differentiation by reducing the FBS concentration to 1-2% and adding a differentiating agent such as retinoic acid (e.g., 10 µM) for 5-7 days.

-

-

Compound Treatment:

-

Treat the differentiated cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).

-

-

Immunocytochemistry and Analysis:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with primary antibodies against MAP2 and synaptophysin overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Image the cells using fluorescence microscopy.

-

Quantify neurite length, branching, and protein expression levels using appropriate image analysis software.

-

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This is a standard high-throughput assay to monitor the kinetics of amyloid fibril formation in vitro.

-

Preparation of Monomeric Aβ:

-

Dissolve synthetic Aβ peptide (e.g., Aβ1-42) in a strong solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to dissociate pre-existing aggregates.

-

Evaporate the HFIP under a stream of nitrogen gas and then under vacuum to form a peptide film.

-

Resuspend the peptide film in a small volume of dimethyl sulfoxide (DMSO).

-

Dilute to the final working concentration in an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Assay Setup:

-

In a black, clear-bottom 96- or 384-well plate, combine the monomeric Aβ solution with the test compound (this compound) at various concentrations.

-

Add Thioflavin T to each well to a final concentration of approximately 10-20 µM.

-

-

Fluorescence Monitoring:

-

Place the plate in a microplate reader capable of fluorescence measurement and temperature control (e.g., 37°C).

-

Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.

-

Record fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over a period of 24-48 hours, with intermittent shaking to promote aggregation.

-

-

Data Analysis:

-

Plot ThT fluorescence intensity versus time for each condition.

-

Analyze the kinetic curves to determine parameters such as the lag time, maximum fluorescence intensity, and apparent growth rate.

-

Compare the curves of this compound treated samples to the vehicle control to assess the inhibitory effect on Aβ fibrillization.

-

Proposed Experimental Workflow for Characterizing Aβ Aggregation Inhibitors

The following diagram outlines a logical workflow for the comprehensive characterization of a potential inhibitor of amyloid-beta aggregation, such as this compound.

Conclusion

This compound is a compound of interest in Alzheimer's disease research due to its reported dual action as an inhibitor of amyloid-beta fibril formation and an inhibitor of acetylcholinesterase. Its demonstrated positive effects on neuronal health in vitro further underscore its potential. However, a significant knowledge gap exists regarding its direct molecular mechanism of action on Aβ aggregation. The protocols and workflows detailed in this guide provide a framework for the further investigation required to elucidate this mechanism and to comprehensively evaluate the therapeutic potential of this compound and similar compounds. Future research should prioritize biophysical assays to determine the binding affinity and kinetics of this compound with different Aβ species (monomers, oligomers, and fibrils) and kinetic studies to pinpoint which stage of the aggregation cascade is inhibited.

References

An In-depth Technical Guide to the Discovery and Synthesis of the TAE-1 Compound

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the TAE-1 compound, a promising multi-target agent for Alzheimer's disease. The document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The this compound compound, a symmetrical triazine derivative, was developed as part of a rational drug design strategy to address the multifaceted nature of Alzheimer's disease (AD). Researchers sought to create a single molecule capable of modulating multiple pathological pathways implicated in AD. The core concept was to combine the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) with the prevention of amyloid-β (Aβ) fibril formation.[1][2][3][4] The design incorporated acetylcholine-like substitutions into a sym-triazine core to target cholinesterases effectively.[1][2][4]

The discovery of this compound and a library of related sym-triazine compounds was first reported by Veloso et al. in their 2013 publication in ACS Chemical Neuroscience.[2][4] Their work demonstrated that these compounds, including this compound, exhibited potent inhibition of both AChE and BuChE, and also significantly hindered the aggregation of Aβ peptides.[1][2][3][4]

Quantitative Biological Data

The biological activity of this compound and its analogs was assessed through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Cholinesterase Inhibition by this compound

| Enzyme | IC50 (μM) |

| Acetylcholinesterase (AChE) | 0.3[1] |

| Butyrylcholinesterase (BuChE) | 3.9[1] |

Table 2: Inhibition of Amyloid-β Fibril Formation by this compound

| Compound | Concentration (μM) | Percent Inhibition of Aβ1–42 Aggregation at 24h |

| This compound | 100 | 24.9%[4] |

| iAβ5p (control) | 100 | 22.3%[4] |

Experimental Protocols

General Synthesis of sym-Triazine Derivatives

The synthesis of this compound and its analogs is based on the sequential nucleophilic substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core.[3][5] This method allows for the controlled introduction of different functional groups. The reactivity of the chlorine atoms decreases with each substitution, requiring progressively higher temperatures for subsequent reactions. The first substitution is typically carried out at 0°C, the second at room temperature, and the third at an elevated temperature.[5]

Specific Synthesis of this compound

The detailed experimental protocol for the synthesis of this compound (designated as compound 3f/3g in some literature) involves a multi-step process starting from cyanuric chloride. The acetylcholine-like moieties are introduced through a series of reactions to yield the final trisubstituted triazine.

Note: The following is a generalized protocol based on the available literature. Specific details on reagent quantities, reaction times, and purification methods should be referenced from the supporting information of the primary literature by Veloso et al.

Step 1: Synthesis of the Choline-like Intermediate

An appropriate precursor containing the choline-like structure is first synthesized. This typically involves the reaction of a suitable starting material with N,N-dimethylethanolamine.

Step 2: First Nucleophilic Substitution on Cyanuric Chloride

Cyanuric chloride is reacted with the choline-like intermediate in the presence of a base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane) at 0°C.

Step 3: Second and Third Nucleophilic Substitutions

The temperature is gradually increased to room temperature and then to reflux to facilitate the substitution of the remaining two chlorine atoms with the choline-like intermediate, resulting in the trisubstituted triazine core.

Step 4: Quaternization

The tertiary amine groups on the side chains are converted to quaternary ammonium iodides by reacting the trisubstituted triazine with methyl iodide. This step is crucial for enhancing the compound's activity.[3]

Step 5: Purification and Characterization

The final product, this compound, is purified using techniques such as flash chromatography. Its structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE and BuChE is determined using the colorimetric method developed by Ellman.

-

Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, purified human AChE or BuChE, and phosphate buffered saline (PBS).

-

Procedure: The enzyme is incubated with varying concentrations of the inhibitor (this compound) in PBS. The reaction is initiated by the addition of the substrate and DTNB.

-

Measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Amyloid-β Fibril Formation Inhibition Assay (Thioflavin T Assay)

The ability of this compound to inhibit Aβ fibril formation is assessed using a Thioflavin T (ThT) fluorescence assay.[6]

-

Reagents: Aβ1-42 peptide, Thioflavin T (ThT), and PBS.

-

Procedure: Aβ1-42 peptide is incubated at 37°C with and without this compound at various concentrations in PBS.

-

Measurement: At specific time points, aliquots of the incubation mixture are taken, and ThT is added. The fluorescence intensity is measured at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm. An increase in fluorescence indicates the formation of amyloid fibrils.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with this compound to the control sample without the inhibitor.

Visualizations

Signaling Pathway of this compound in Alzheimer's Disease

Caption: Signaling pathway of this compound in Alzheimer's Disease.

Experimental Workflow for this compound Synthesis and Evaluation

Caption: Experimental workflow for this compound synthesis and evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sym-Triazines for directed multitarget modulation of cholinesterases and amyloid-β in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 3. sym-Triazines for Directed Multitarget Modulation of Cholinesterases and Amyloid-β in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of sym-Triazines with Acetylcholine-like Substitutions as Multitarget Modulators of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of amyloid beta fibril formation by monomeric human transthyretin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Role of TAE-1 in Preventing Amyloid Fibril Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TAE-1, a sym-triazine based compound, and its role in the inhibition of amyloid fibril formation, a key pathological hallmark of Alzheimer's disease. This document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the compound's proposed mechanisms of action.

Introduction to this compound and its Therapeutic Potential

This compound is a novel synthetic compound built on a sym-triazine scaffold with acetylcholine-like substitutions.[1] It has been investigated as a potential multi-target agent for Alzheimer's disease, addressing both the cholinergic deficit and the amyloid cascade hypotheses.[1][2] The core therapeutic strategy behind this compound is to simultaneously reduce the aggregation of amyloid-beta (Aβ) peptides into neurotoxic fibrils and inhibit the activity of acetylcholinesterase (AChE), an enzyme implicated in both cognitive decline and the acceleration of Aβ aggregation.[1][3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its inhibitory activities.

Table 1: Inhibition of Amyloid-β (Aβ) Fibril Formation by this compound

| Compound | Concentration | Assay Duration | Percent Inhibition of Aβ₁₋₄₂ Fibril Formation | Reference |

| This compound | Not Specified | 24 hours | 24.9% | [1] |

| iAβ5p (control) | Not Specified | 24 hours | 22.3% | [1] |

Data derived from Thioflavin T (ThT) fluorescence assays.

Table 2: Acetylcholinesterase (AChE) Inhibition by this compound

| Compound | IC₅₀ Value (µM) | Enzyme Source | Reference |

| This compound | 0.465 | Not Specified | [4] |

IC₅₀ represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

The evaluation of this compound's therapeutic potential involves standard and specialized experimental protocols. Below are detailed methodologies for key experiments.

This is the most common in vitro method to monitor the formation of amyloid fibrils in real-time.

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[5] The increase in fluorescence intensity over time is proportional to the extent of fibril formation.

-

Materials:

-

Synthetic Aβ₁₋₄₂ peptide

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Thioflavin T (ThT) stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a stock solution of Aβ₁₋₄₂ by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a buffer to obtain a monomeric solution.

-

In a 96-well plate, combine the Aβ₁₋₄₂ solution with either this compound at various concentrations or a vehicle control.

-

Add ThT to each well to a final concentration of approximately 10-25 µM.

-

Seal the plate to prevent evaporation and incubate it in a plate reader at 37°C with intermittent shaking to promote aggregation.

-

Monitor the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.[6]

-

Plot the fluorescence intensity against time to obtain aggregation curves. The percentage of inhibition is calculated by comparing the final fluorescence plateau of the this compound treated samples to the control.

-

These assays assess the cytocompatibility of this compound and its effects on neuronal cells.

-

Principle: The human neuroblastoma SH-SY5Y cell line can be differentiated into a more mature neuronal phenotype, making it a relevant model for studying neurodegenerative diseases.[7][8] Various assays can measure cell viability and markers of neuronal health.

-

Materials:

-

SH-SY5Y cells

-

Cell culture medium and differentiation reagents (e.g., retinoic acid)

-

This compound

-

Reagents for viability assays (e.g., MTT, WST-1)

-

Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-synaptophysin)

-

-

Procedure:

-

Culture and differentiate SH-SY5Y cells according to standard protocols.

-

Treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

For Viability: Add a viability reagent (e.g., WST-1) and measure the absorbance according to the manufacturer's instructions to determine the percentage of viable cells relative to an untreated control.[8]

-

For Neuronal Markers: Fix the cells and perform immunocytochemistry using antibodies against neuronal markers like MAP2 (a dendritic marker) and synaptophysin (a synaptic vesicle protein).[1] Analyze the expression and localization of these markers using fluorescence microscopy to assess neuronal differentiation and synaptic health.

-

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for this compound and a typical experimental workflow.

References

- 1. Biological Activity of sym-Triazines with Acetylcholine-like Substitutions as Multitarget Modulators of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acetylcholinesterase accelerates assembly of amyloid-beta-peptides into Alzheimer's fibrils: possible role of the peripheral site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Thioflavin T spectroscopic assay [assay-protocol.com]

- 6. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 7. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]

- 8. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAE-1: A Potential Modulator of Alzheimer's Disease Pathology

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAE-1 is a symmetrically substituted s-triazine compound that has emerged as a molecule of interest in the field of neurodegenerative disease research, particularly Alzheimer's disease. Its multifaceted activity as an inhibitor of both amyloid-β (Aβ) fibril formation and key cholinesterases suggests a potential for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and for key in vitro assays are provided, along with a summary of its quantitative data. Furthermore, a hypothesized signaling pathway through which this compound may exert its pro-neuronal effects is visualized, offering a framework for future mechanistic studies.

Chemical Structure and Properties

This compound, with the chemical name 2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy-4,1-phenylenecarbonyloxy)]tris[N,N,N-trimethylethanaminium] triiodide, is a complex molecule built upon a central 1,3,5-triazine core. This core is symmetrically substituted with three identical arms, each containing a phenoxy group linked to a quaternary ammonium salt via an ester linkage.

| Property | Value |

| Chemical Name | 2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy-4,1-phenylenecarbonyloxy)]tris[N,N,N-trimethylethanaminium] triiodide |

| Molecular Formula | C39H51I3N6O9 |

| Molecular Weight | 1128.57 g/mol |

| CAS Number | 1414469-59-2 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO and water (5 mg/mL, with warming)[1] |

| Storage | Store at 2-8°C, desiccated[1] |

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action relevant to Alzheimer's disease pathology. It is an inhibitor of amyloid-β fibril formation and aggregation, a key pathological hallmark of the disease. Additionally, it functions as a cholinesterase inhibitor, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Quantitative Data for Biological Activity

The inhibitory potency of this compound against cholinesterases has been quantified, providing key metrics for its biological efficacy.

| Target Enzyme | IC50 Value (µM) |

| Acetylcholinesterase (AChE) | 0.3 ± 0.02 |

| Butyrylcholinesterase (BuChE) | 3.9 ± 0.2 |

Data sourced from Veloso et al., 2013.

In Vitro Effects on Neuronal Cells

Studies on differentiated human SH-SY5Y neuronal cells have demonstrated that this compound promotes neuronal differentiation and synapse formation. Treatment with this compound led to an increase in the expression of Microtubule-Associated Protein 2 (MAP2), a marker for neuronal differentiation and dendritic stability, and synaptophysin, a presynaptic vesicle protein essential for synaptogenesis. These findings suggest that this compound may have neurotrophic or neuro-restorative properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the key biological assays used to characterize its activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential substitution of cyanuric chloride, followed by esterification and quaternization.

Step 1: Synthesis of 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine

-

To a stirred solution of 4-hydroxybenzoic acid (3.0 equivalents) and a suitable base (e.g., sodium hydride or potassium carbonate, 3.0 equivalents) in an anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 0°C, add a solution of cyanuric chloride (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine.

Step 2: Synthesis of the Tris(2-(dimethylamino)ethyl) ester intermediate

-

To a solution of 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (1.0 equivalent) and 2-(dimethylamino)ethanol (3.3 equivalents) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 3.3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tris-ester intermediate.

Step 3: Quaternization to yield this compound

-

Dissolve the tris(2-(dimethylamino)ethyl) ester intermediate (1.0 equivalent) in a polar solvent such as acetonitrile or acetone.

-

Add an excess of methyl iodide (at least 3.0 equivalents).

-

Stir the reaction mixture at room temperature for 24-72 hours in the dark. The product will precipitate out of the solution.

-

Monitor the reaction by TLC (disappearance of the starting material).

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as the triiodide salt.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Method)

This assay quantifies the extent of Aβ fibril formation in the presence and absence of an inhibitor.

-

Preparation of Aβ(1-42) Monomers: Dissolve lyophilized Aβ(1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide films at -80°C. Immediately before use, dissolve an aliquot in dimethyl sulfoxide (DMSO) to a stock concentration of 2 mM.

-

Aggregation Reaction: Dilute the Aβ(1-42) stock solution in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final concentration of 10-20 µM.

-

Inhibitor Addition: Add this compound from a stock solution in DMSO to the Aβ solution at various concentrations. A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the samples at 37°C with continuous gentle agitation for 24-48 hours.

-

Thioflavin T (ThT) Assay: Prepare a ThT stock solution (e.g., 5 mM in water) and dilute it in the assay buffer to a final concentration of 5-10 µM. Add the ThT solution to each sample.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

-

Data Analysis: The percentage inhibition of aggregation is calculated as: [1 - (Fluorescence of sample with this compound / Fluorescence of vehicle control)] x 100%.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylcholinesterase (AChE) solution in buffer.

-

Acetylthiocholine iodide (ATCI) solution in water.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution in buffer.

-

This compound stock solution in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer.

-

Add the this compound solution at various concentrations. For the control, add DMSO.

-

Add the AChE solution and incubate at room temperature for 15 minutes.

-

Add the DTNB solution.

-

Initiate the reaction by adding the ATCI solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

The percentage of inhibition is calculated as: [1 - (Rate with this compound / Rate of control)] x 100%.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Hypothesized Signaling Pathway of this compound's Pro-Neuronal Effects

The observed increase in MAP2 and synaptophysin expression in neuronal cells treated with this compound suggests an influence on signaling pathways that govern neuronal differentiation and synaptogenesis. While the direct molecular targets of this compound leading to these effects are yet to be fully elucidated, a plausible signaling cascade can be hypothesized.

In this proposed pathway, this compound may interact with an as-yet-unidentified cell surface receptor or an intracellular target. This interaction could trigger a signaling cascade, potentially involving pathways known to be crucial for neuronal development, such as the Wnt or Brain-Derived Neurotrophic Factor (BDNF) pathways. Activation of these cascades would lead to the downstream activation of transcription factors like CREB (cAMP response element-binding protein). These transcription factors would then upregulate the expression of genes encoding for proteins critical for neuronal structure and function, including MAP2 and synaptophysin. The increased levels of these proteins would, in turn, promote neuronal differentiation, enhance dendritic stability, and facilitate the formation of new synapses.

Conclusion and Future Directions

This compound is a promising multi-target compound with potential therapeutic relevance for Alzheimer's disease. Its ability to inhibit both amyloid-β aggregation and cholinesterase activity, coupled with its pro-neuronal effects in vitro, warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, preclinical studies in animal models of Alzheimer's disease are necessary to evaluate its in vivo efficacy, safety, and pharmacokinetic profile. Such studies will be crucial in determining the translational potential of this compound as a novel therapeutic agent for this devastating neurodegenerative disorder.

References

Preliminary In Vitro Studies of TAE-1: A Novel Neuroprotective Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document outlines the preliminary in vitro findings on the neuroprotective properties of TAE-1, a novel compound under investigation for its potential therapeutic application in neurodegenerative diseases. This guide provides a comprehensive summary of the initial data, including detailed experimental methodologies, quantitative results from key assays, and a proposed mechanism of action based on elucidated signaling pathways. The presented data suggests that this compound exhibits significant neuroprotective effects in cellular models of neurotoxicity, warranting further investigation and development.

Introduction

Neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is oxidative stress and subsequent apoptotic cell death. The development of therapeutic agents that can mitigate these effects is a critical area of research. This whitepaper details the initial in vitro evaluation of this compound, a novel small molecule, for its neuroprotective capabilities. The following sections provide a detailed overview of the experimental protocols, data, and proposed signaling pathways involved in the neuroprotective action of this compound.

Data Presentation

The neuroprotective effects of this compound were quantified using a series of in vitro assays. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: Dose-Dependent Neuroprotection of this compound Against 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells

| This compound Concentration (nM) | Cell Viability (%) vs. 6-OHDA Control |

| 0 (6-OHDA only) | 50.3 ± 4.5 |

| 0.1 | 65.8 ± 5.1 |

| 1 | 78.2 ± 6.3 |

| 10 | 89.5 ± 7.2 |

| 100 | 92.1 ± 8.0 |

| *p < 0.05 compared to 6-OHDA control |

Table 2: Effect of this compound on Apoptosis in 6-OHDA Treated SH-SY5Y Cells

| Treatment | Percentage of Apoptotic Cells (Hoechst Staining) |

| Control | 5.2 ± 1.1 |

| 6-OHDA (20 µM) | 45.7 ± 3.9 |

| This compound (10 nM) + 6-OHDA (20 µM) | 15.3 ± 2.5 |

| p < 0.05 compared to 6-OHDA treatment |

Table 3: Modulation of Nrf2 and HO-1 Protein Expression by this compound in SH-SY5Y Cells

| Treatment | Nuclear Nrf2 Expression (Fold Change vs. Control) | HO-1 Expression (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| 6-OHDA (20 µM) | 2.5 ± 0.3 | 3.1 ± 0.4 |

| This compound (10 nM) + 6-OHDA (20 µM) | 4.8 ± 0.5 | 5.9 ± 0.6 |

| This compound (10 nM) | 2.1 ± 0.2 | 2.8 ± 0.3 |

| *p < 0.05 compared to 6-OHDA treatment for the combination and control for this compound alone. |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment

Human neuroblastoma SH-SY5Y cells were cultured in DMEM medium supplemented with 15% fetal bovine serum, 2 mM L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were seeded in 96-well or 6-well plates. Cells were pre-treated with various concentrations of this compound for 1 hour before the addition of the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cellular damage.

Neuroprotection Assay

Cell viability was assessed using the alamarBlue® assay. Following treatment with this compound and/or 6-OHDA for 18 hours, 10 µL of alamarBlue® reagent was added to each well and incubated for 4 hours. The absorbance was measured at 570 nm and 600 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Apoptosis Assessment (Hoechst Staining)

Apoptotic nuclei were visualized using Hoechst 33342 staining. After treatment, cells were fixed with 4% paraformaldehyde, washed with PBS, and stained with Hoechst 33342 solution. The cells were observed under a fluorescence microscope, and the percentage of apoptotic cells (condensed and fragmented nuclei) was determined from at least five random fields per condition.

Western Blot Analysis

To determine the expression levels of Nrf2 and HO-1, cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against Nrf2, HO-1, and β-actin (as a loading control) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for this compound Neuroprotection

The following diagram illustrates the proposed signaling cascade initiated by this compound to confer neuroprotection against oxidative stress.

Caption: Proposed this compound signaling pathway for neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

The diagram below outlines the general workflow for assessing the neuroprotective effects of this compound in a cell-based assay.

Caption: Workflow for the in vitro neuroprotection assay.

Discussion and Future Directions

The preliminary in vitro data strongly suggest that this compound possesses neuroprotective properties against 6-OHDA-induced cytotoxicity in SH-SY5Y cells. The compound demonstrated a dose-dependent protective effect, significantly increasing cell viability and reducing the percentage of apoptotic cells.

The mechanism of action for this compound appears to be mediated, at least in part, through the activation of the Nrf2 signaling pathway.[1] Pre-treatment with this compound led to an enhanced expression of nuclear Nrf2 and its downstream target, HO-1, a key enzyme with antioxidant and anti-apoptotic functions.[1] The upregulation of these protective proteins likely contributes to the observed neuroprotection.

Future studies will focus on further elucidating the precise molecular targets of this compound and its broader effects on other signaling pathways implicated in neurodegeneration. In vivo studies in animal models of Parkinson's disease are also warranted to evaluate the therapeutic potential of this compound in a more complex biological system. The promising initial findings presented in this guide position this compound as a strong candidate for further pre-clinical development as a novel neuroprotective agent.

References

Unveiling TAE-1: A Novel Multi-Targeted Agent in Preclinical Alzheimer's Disease Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TAE-1, a novel small molecule that has demonstrated potential as a multi-targeted agent in preclinical research for Alzheimer's disease. Based on the seminal in vitro study by Veloso and colleagues, this document details the compound's dual mechanism of action, experimental protocols, and quantitative findings. It is important to note that the current body of knowledge on this compound is limited to this foundational in vitro research, with no in vivo or clinical trial data publicly available at the time of this writing.

Core Concepts: The Dual-Pronged Approach of this compound

This compound emerges from a class of synthetic compounds known as sym-triazines, which have been investigated for their potential to modulate key pathological processes in Alzheimer's disease. The novelty of this compound lies in its designed ability to concurrently address two critical aspects of Alzheimer's pathology: the aggregation of amyloid-beta (Aβ) peptides and the dysregulation of cholinergic neurotransmission.

1.1. Inhibition of Amyloid-Beta Fibril Formation: A primary hallmark of Alzheimer's disease is the accumulation of Aβ peptides into insoluble plaques in the brain. This compound has been shown to inhibit the formation of these Aβ fibrils, suggesting a potential to interfere with this core pathological cascade.

1.2. Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits. This compound acts as an inhibitor of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine, thereby potentially increasing its availability in the synaptic cleft.

This dual-target strategy positions this compound as a compound of interest, as it may offer a more holistic therapeutic approach compared to single-target agents.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro characterization of this compound.

| Parameter | Value | Assay | Source |

| Acetylcholinesterase (AChE) Inhibition IC50 | 0.465 µM | Enzymatic activity assay | |

| Amyloid-Beta (Aβ) Fibril Inhibition | Significant | Thioflavin T (ThT) fluorescence assay | |

| Neuronal Viability | Well-tolerated | Cell viability assay (e.g., MTT) | |

| Synaptophysin Expression | Increased | Western Blot / Immunocytochemistry | |

| Microtubule-Associated Protein 2 (MAP2) Expression | Increased | Western Blot / Immunocytochemistry |

Note: The term "Significant" for Aβ fibril inhibition indicates a statistically meaningful reduction in fibril formation as reported in the source study, though a specific IC50 value was not available in the reviewed materials.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound. These protocols are based on standard laboratory practices and the information available in the published abstract.

3.1. Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AChE.

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human AChE is diluted to a working concentration in a phosphate buffer (pH 8.0). Acetylthiocholine iodide is prepared as the substrate.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, the AChE solution is pre-incubated with varying concentrations of this compound for a specified period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the acetylthiocholine substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

The absorbance of the product is measured kinetically at 412 nm using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated for each this compound concentration. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.

-

3.2. Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)

-

Objective: To assess the ability of this compound to inhibit the fibrillization of Aβ peptides.

-

Methodology:

-

Aβ Peptide Preparation: Synthetic Aβ(1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is monomeric, then lyophilized. The peptide is then resuspended in a low-salt buffer (e.g., phosphate buffer, pH 7.4) to a final concentration that promotes aggregation (e.g., 10 µM).

-

Inhibitor Preparation: this compound is prepared in a similar manner to the AChE assay.

-

Aggregation Conditions: The Aβ peptide solution is incubated in the presence of varying concentrations of this compound or a vehicle control in a 96-well plate. The plate is incubated at 37°C with gentle agitation to promote fibril formation.

-

Fluorescence Measurement: At specified time points, Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures in amyloid fibrils, is added to each well.

-

The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.

-

Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The extent of inhibition is determined by comparing the fluorescence plateau of this compound-treated samples to the control.

-

3.3. Neuronal Cell Culture and Treatment

-

Objective: To evaluate the effects of this compound on neuronal cell viability, neurite outgrowth, and synaptic marker expression.

-

Methodology:

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For differentiation, cells are often treated with retinoic acid for several days to induce a more neuron-like phenotype.

-

This compound Treatment: Differentiated cells are treated with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Viability Assay (MTT): Following treatment, the cell viability is assessed using the MTT assay. MTT is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is measured, and the results are expressed as a percentage of the viability of control-treated cells.

-

Immunocytochemistry and Western Blotting:

-

For immunocytochemistry, cells are fixed, permeabilized, and incubated with primary antibodies against synaptophysin (a synaptic vesicle protein) and MAP2 (a neuronal dendritic marker). Fluorescently labeled secondary antibodies are then used for visualization by microscopy.

-

For Western blotting, cell lysates are collected, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against synaptophysin, MAP2, and a loading control (e.g., β-actin). The protein bands are visualized and quantified using a chemiluminescence detection system.

-

-

Visualizations: Pathways and Processes

The following diagrams illustrate the proposed mechanisms and experimental workflows related to this compound.

Caption: Proposed dual-target mechanism of this compound in Alzheimer's disease.

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Logical relationship of this compound's multifaceted in vitro activities.

Conclusion and Future Directions

This compound represents an intriguing preclinical candidate for Alzheimer's disease with a rationally designed multi-target profile. The available in vitro data demonstrates its potential to interfere with key pathological processes, namely amyloid-beta aggregation and cholinergic deficit. Furthermore, its positive effects on neuronal markers in cell culture models are encouraging.

However, it is crucial to underscore that the journey from a promising in vitro profile to a viable therapeutic is long and fraught with challenges. The immediate next steps for the investigation of this compound would involve:

-

In vivo studies: To assess the pharmacokinetic and pharmacodynamic properties of this compound in animal models of Alzheimer's disease. These studies are essential to determine if the compound can cross the blood-brain barrier and exert its intended effects in a living organism.

-

Toxicity studies: Comprehensive toxicology and safety pharmacology studies are required to evaluate the potential adverse effects of this compound.

-

Mechanism of action studies: Further research is needed to elucidate the precise molecular interactions of this compound with Aβ and AChE.

Initial Toxicity Screening of TAE-1 in Neuronal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the initial in vitro toxicity screening of TAE-1, a potential therapeutic agent identified as an inhibitor of amyloid-β fibril formation. Given the intended neurological application of such a compound, a thorough evaluation of its potential neurotoxicity is a critical preclinical step. This document provides detailed experimental protocols for assessing the effects of this compound on neuronal cell viability, cytotoxicity, apoptosis, and mitochondrial health using the human neuroblastoma SH-SY5Y cell line, a well-established model in neurobiological research.[1][2][3] Quantitative data from these assays are presented in a structured format to facilitate clear interpretation and comparison. Furthermore, this guide includes visualizations of key experimental workflows and potential signaling pathways implicated in neurotoxicity, rendered using Graphviz (DOT language), to provide a clear conceptual understanding of the screening process.

Introduction

This compound is an inhibitor of amyloid-β fibril formation and aggregation.[4] While its therapeutic potential in neurodegenerative diseases like Alzheimer's is of significant interest, it is imperative to establish a foundational safety profile. The initial phase of this assessment involves in vitro toxicity screening in relevant neuronal cell models. The human SH-SY5Y neuroblastoma cell line serves as a valuable tool for these preliminary studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype, expressing various neuronal markers.[3][5]

This guide details a panel of assays to quantitatively assess the potential neurotoxic effects of this compound. These assays are designed to measure key indicators of cellular health, including metabolic activity, plasma membrane integrity, and the activation of apoptotic pathways.

Experimental Protocols

Cell Culture and Differentiation

The SH-SY5Y human neuroblastoma cell line is cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation into a neuronal-like phenotype, SH-SY5Y cells are treated with 10 µM retinoic acid (RA) for 5-7 days.[5] This process induces morphological and biochemical changes, resulting in cells that more closely resemble mature neurons.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

-

Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cytotoxicity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[7]

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.

-

Procedure:

-

Culture and treat SH-SY5Y cells with this compound as described for the MTT assay.

-

At the end of the treatment period, collect the cell culture supernatant.

-

Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

-

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Principle: The assay utilizes a synthetic substrate that is cleaved by active caspase-3, releasing a fluorescent or colorimetric molecule. The signal intensity is directly proportional to the caspase-3 activity.

-

Procedure:

-

Plate and treat SH-SY5Y cells with this compound as previously described.

-

After treatment, lyse the cells and collect the cell lysates.

-

Measure the caspase-3 activity in the lysates using a commercially available caspase-3 activity assay kit.

-

Incubate the lysates with the caspase-3 substrate and measure the resulting fluorescence or absorbance.

-

Express the results as a fold change in caspase-3 activity compared to the vehicle control.

-

Data Presentation

The following tables summarize hypothetical quantitative data from the initial toxicity screening of this compound.

Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)

| This compound Concentration (µM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 0.1 | 98.5 ± 4.9 | 97.2 ± 5.5 | 96.8 ± 5.9 |

| 1 | 96.2 ± 5.1 | 94.8 ± 4.7 | 93.5 ± 6.3 |

| 10 | 92.1 ± 6.3 | 88.5 ± 5.8 | 85.3 ± 7.1 |

| 50 | 75.4 ± 7.8 | 65.2 ± 8.1 | 58.9 ± 9.2 |

| 100 | 52.3 ± 9.1 | 41.7 ± 8.9 | 35.1 ± 10.4 |

Table 2: Cytotoxicity of this compound in SH-SY5Y Cells (LDH Release Assay)

| This compound Concentration (µM) | % Cytotoxicity (LDH Release) ± SD (48 hours) |

| 0 (Vehicle Control) | 5.2 ± 1.1 |

| 0.1 | 6.1 ± 1.3 |

| 1 | 7.8 ± 1.5 |

| 10 | 12.5 ± 2.1 |

| 50 | 28.9 ± 3.5 |

| 100 | 45.3 ± 4.2 |

Table 3: Effect of this compound on Caspase-3 Activity in SH-SY5Y Cells

| This compound Concentration (µM) | Fold Change in Caspase-3 Activity ± SD (24 hours) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 10 | 1.2 ± 0.2 |

| 50 | 2.5 ± 0.4 |

| 100 | 4.8 ± 0.7 |

Visualization of Workflows and Pathways

Experimental Workflow for Toxicity Screening

Caption: Experimental workflow for in vitro toxicity screening of this compound.

Potential Signaling Pathway for this compound Induced Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway activated by this compound.

Logical Relationship of Toxicity Endpoints

References

- 1. accegen.com [accegen.com]

- 2. mdpi.com [mdpi.com]

- 3. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-amyloid neurotoxicity requires fibril formation and is inhibited by congo red - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TAE-1 in SH-SY5Y Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAE-1 is a novel compound characterized as a potent inhibitor of amyloid-β (Aβ) fibril formation and aggregation. In the context of Alzheimer's disease (AD) research, where Aβ plaques are a key pathological hallmark, this compound presents a promising therapeutic avenue. Beyond its anti-aggregation properties, this compound also exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This dual functionality makes this compound a multi-target modulator with the potential to address both the upstream causative factors and the symptomatic progression of neurodegenerative diseases.

Studies on differentiated human SH-SY5Y neuroblastoma cells have demonstrated that this compound promotes neuronal differentiation. This is evidenced by increased neurite outgrowth, and the upregulation of the synaptic vesicle protein synaptophysin and the mature neuron marker Microtubule-Associated Protein 2 (MAP2)[1][2]. These findings suggest that this compound may not only prevent Aβ-induced neurotoxicity but also support neuronal health and regeneration.

These application notes provide detailed protocols for utilizing this compound in SH-SY5Y cell culture experiments to investigate its effects on neuronal differentiation, synaptogenesis, and acetylcholinesterase activity.

Data Presentation

Table 1: Quantitative Data Summary for this compound Effects on SH-SY5Y Cells

| Parameter | Method | Result | Reference |

| AChE Inhibition (IC₅₀) | Ellman's Method (in vitro, human erythrocyte AChE) | 0.465 µM | [1][2] |

| Neuronal Differentiation | Immunofluorescence Microscopy | Increased neurite length and branching | [1][2] |

| Synaptophysin Expression | Immunofluorescence Microscopy | Upregulated expression in varicosities along neurites | [1][2] |

| MAP2 Expression | Immunofluorescence Microscopy | Upregulated expression | [1][2] |

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

A fundamental prerequisite for studying the neuro-differentiating effects of this compound is the initial differentiation of the SH-SY5Y cells into a more mature neuronal phenotype.

Materials:

-

SH-SY5Y cells

-

Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium: Neurobasal medium supplemented with 1% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (RA).

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks and plates

Protocol:

-

Cell Culture Maintenance: Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with Complete Growth Medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:5 to 1:10 ratio.

-

Seeding for Differentiation: Seed SH-SY5Y cells onto appropriate culture plates (e.g., 6-well or 24-well plates) at a density of 1 x 10⁵ cells/cm². Allow cells to adhere for 24 hours in Complete Growth Medium.

-

Induction of Differentiation: After 24 hours, replace the Complete Growth Medium with Differentiation Medium containing 10 µM retinoic acid.

-

Maintenance of Differentiated Cultures: Replace the Differentiation Medium every 2-3 days for a total of 6-7 days to obtain a differentiated neuronal phenotype characterized by the presence of neurites.

This compound Treatment

Materials:

-

Differentiated SH-SY5Y cells (from Protocol 1)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Differentiation Medium

Protocol:

-

Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in Differentiation Medium to achieve the desired final concentrations. A suggested starting range is from 0.1 µM to 10 µM, bracketing the reported AChE IC₅₀ value. A vehicle control (medium with the same concentration of DMSO without this compound) must be included in all experiments.

-

Treatment: After the 6-7 day differentiation period, replace the medium with fresh Differentiation Medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration. For morphological analysis and protein expression studies, a 24-72 hour incubation period is recommended as a starting point.

Assessment of Neuronal Morphology

Materials:

-

This compound treated and control differentiated SH-SY5Y cells

-

Phase-contrast microscope with a camera

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Image Acquisition: At the end of the this compound treatment period, capture images of the cells using a phase-contrast microscope. Acquire multiple images from random fields for each treatment condition.

-

Neurite Outgrowth Analysis: Using image analysis software, measure the length of the longest neurite for a significant number of cells (e.g., >50 cells per condition). The number of neurites per cell can also be quantified.

-

Statistical Analysis: Compare the average neurite length and number of neurites between this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Immunofluorescence Staining for Synaptophysin and MAP2

Materials:

-

This compound treated and control differentiated SH-SY5Y cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies: Rabbit anti-Synaptophysin, Mouse anti-MAP2

-

Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Fixation: Wash the cells on coverslips twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and then incubate with fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBS, stain with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the staining using a fluorescence microscope. The intensity and localization of synaptophysin and MAP2 can be quantified using image analysis software.

Acetylcholinesterase (AChE) Activity Assay

This protocol is adapted from the Ellman's method to be performed on cell lysates.

Materials:

-

This compound treated and control differentiated SH-SY5Y cells

-

Lysis Buffer (e.g., RIPA buffer)

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Lysis: After this compound treatment, wash the cells with cold PBS and then lyse them using Lysis Buffer. Collect the cell lysates and centrifuge to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, add a standardized amount of protein from each lysate. Add Ellman's Reagent (DTNB) to each well.

-

Initiate Reaction: Start the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the AChE activity for each sample and express it as a percentage of the activity in the vehicle control group. Determine the IC₅₀ of this compound by plotting the percentage of inhibition against the log of this compound concentration.

Mandatory Visualizations

Caption: Experimental workflow for investigating the effects of this compound on SH-SY5Y cells.

References

- 1. Biological Activity of sym-Triazines with Acetylcholine-like Substitutions as Multitarget Modulators of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of sym-triazines with acetylcholine-like substitutions as multitarget modulators of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Monitoring TAE-1 Amyloid Aggregation using Thioflavin T (ThT) Assay

Introduction

Thioflavin T (ThT) is a fluorescent dye widely used to detect and quantify amyloid fibril formation both in vitro and in vivo.[1] When unbound in solution, ThT exhibits weak fluorescence. However, upon binding to the β-sheet-rich structures characteristic of amyloid fibrils, its fluorescence emission intensity increases significantly, accompanied by a red shift in its emission spectrum.[2][3] This property makes the ThT assay a primary method for studying the kinetics of protein aggregation and for screening potential inhibitors of amyloid formation.[4][5]

TAE-1 has been identified as an inhibitor of amyloid-β fibril formation and aggregation.[6] This application note provides a detailed protocol for utilizing the Thioflavin T assay to monitor the aggregation kinetics of a target protein or peptide in the presence and absence of this compound. The protocol is designed for a 96-well plate format, suitable for high-throughput screening and kinetic analysis using a fluorescence plate reader.

Principle of the Assay

The ThT assay is based on the specific binding of ThT dye to amyloid fibrils. The ThT molecule, composed of a phenylamine and a benzothiazole ring, can rotate freely in solution, which quenches its fluorescence.[2] When ThT intercalates into the β-sheet structures of amyloid fibrils, this rotation is restricted, leading to a dramatic increase in fluorescence quantum yield.[2][7] By monitoring the fluorescence intensity over time (typically with excitation around 440-450 nm and emission around 480-490 nm), a sigmoidal curve representing the kinetics of fibril formation can be generated.[8][9][10] This curve illustrates the nucleation (lag phase), elongation (growth phase), and saturation (plateau phase) of amyloid aggregation.

Experimental Protocols

Materials and Reagents

-

Thioflavin T (ThT): Molecular Weight ~318.86 g/mol [8]

-

This compound: (or other inhibitor/compound of interest)

-

Amyloidogenic Protein/Peptide: (e.g., Amyloid-beta 1-42, Alpha-synuclein, Tau)

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other appropriate buffer (e.g., Tris buffer). The buffer should be filtered through a 0.22 µm filter.[11]

-

Solvent for this compound/Protein: Dimethyl sulfoxide (DMSO) or other appropriate solvent.

-

Plate: Black, clear-bottom 96-well microplates are recommended to minimize background fluorescence.[9]

-

Fluorescence Plate Reader: Capable of bottom reading with excitation and emission filters/monochromators set to ~450 nm and ~485 nm, respectively.[9]

-

Incubator with shaking capability: To promote aggregation.[9]

Preparation of Solutions

a) Thioflavin T (ThT) Stock Solution (1 mM):

-

Weigh out approximately 3.19 mg of ThT powder.[12]

-

Dissolve in 10 mL of sterile, filtered dH₂O or buffer (e.g., PBS).[9][12]

-

Vortex until fully dissolved.

-

Filter the solution through a 0.22 µm syringe filter to remove any small aggregates.[11][12]

-

Store the stock solution protected from light at 4°C for up to one week.[1][12] For longer storage, aliquots can be stored at -20°C or -80°C for several months.[13]

b) this compound Stock Solution:

-

Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). The concentration should be high enough to ensure the final solvent concentration in the assay is low (typically <1-2%) to avoid interference.

-

Store as recommended by the manufacturer.

c) Amyloidogenic Protein/Peptide Stock Solution:

-

Follow the manufacturer's or established protocols for the specific protein/peptide to prepare a monomeric stock solution. This often involves dissolving lyophilized powder in a solvent like HFIP, evaporating the solvent, and then resuspending in a small volume of DMSO or a basic solution before diluting into the assay buffer.[11]

-

It is crucial to start with a non-aggregated, monomeric form of the protein for kinetic studies.

Experimental Procedure (96-Well Plate Format)

This protocol describes a typical experiment to test the inhibitory effect of this compound on protein aggregation.

-

Prepare Assay Buffer: Dilute the 1 mM ThT stock solution into the desired reaction buffer (e.g., PBS, pH 7.4) to a final working concentration of 20-25 µM.[9][13] Ensure you prepare enough for all wells.

-

Set up Plate: On a 96-well black, clear-bottom plate, set up the following conditions in triplicate:

-

Negative Control (Buffer + ThT): Contains only the ThT assay buffer. This is for background subtraction.

-

Positive Control (Protein Aggregation): Contains the amyloidogenic protein in ThT assay buffer.

-

Test Condition (Protein + this compound): Contains the amyloidogenic protein and the desired concentration(s) of this compound in ThT assay buffer.

-

Inhibitor Control (this compound + ThT): Contains only this compound in ThT assay buffer to check for any intrinsic fluorescence or quenching effects of the compound.

-

-

Plate Loading (Example for a 100 µL final volume):

-

Add the appropriate volume of ThT assay buffer to all wells.

-

Add the desired volume of this compound stock solution (or vehicle control, e.g., DMSO) to the appropriate wells.

-

Initiate the aggregation reaction by adding the amyloidogenic protein stock solution to the designated wells. Pipette up and down gently to mix.[9]

-

-

Incubation and Measurement:

Data Presentation and Analysis

-

Background Correction: For each time point, subtract the average fluorescence of the negative control wells (Buffer + ThT) from all other wells.

-

Data Plotting: Plot the background-corrected fluorescence intensity (Y-axis) against time (X-axis). This will generate sigmoidal curves for the aggregating samples.

-

Quantitative Analysis: Key kinetic parameters can be extracted from the curves, such as the lag time (t_lag) and the maximum aggregation rate (slope of the elongation phase). These can be compared between the control and this compound treated samples.

Summary of Quantitative Data

| Condition | Final Protein Conc. (µM) | Final this compound Conc. (µM) | Lag Time (hours) | Max Fluorescence (RFU) | Aggregation Rate (RFU/hour) |

| Control | 10 | 0 | |||

| Test 1 | 10 | 5 | |||

| Test 2 | 10 | 10 | |||

| Test 3 | 10 | 20 |

RFU: Relative Fluorescence Units

Visualizations

ThT Assay Principle

Caption: Principle of the Thioflavin T (ThT) fluorescence assay.

Experimental Workflow

Caption: Workflow for this compound inhibition analysis using a ThT assay.

References

- 1. Thioflavin T spectroscopic assay [assay-protocol.com]

- 2. Thioflavin - Wikipedia [en.wikipedia.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. tandfonline.com [tandfonline.com]

- 5. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]

- 6. apexbt.com [apexbt.com]

- 7. Fluorescence Lifetime and Intensity of Thioflavin T as Reporters of Different Fibrillation Stages: Insights Obtained from Fluorescence Up-Conversion and Particle Size Distribution Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioflavin T | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]

- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 10. Amyloidogenesis of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. static.igem.org [static.igem.org]

- 13. medchemexpress.com [medchemexpress.com]

Step-by-Step Guide for Dissolving and Preparing TAE Buffer for Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and application of Tris-acetate-EDTA (TAE) buffer, a commonly used buffer in molecular biology for agarose gel electrophoresis of nucleic acids.[1][2] The protocols detailed below cover the preparation of a 50x concentrated stock solution, its dilution to a 1x working solution, and its application in a complete experimental workflow from DNA separation by agarose gel electrophoresis to cloning.